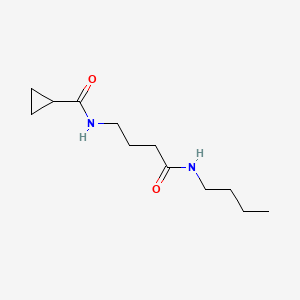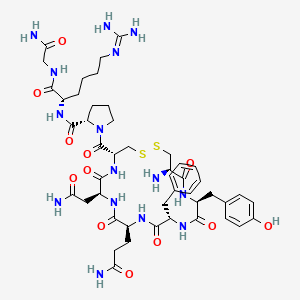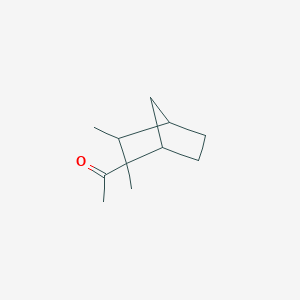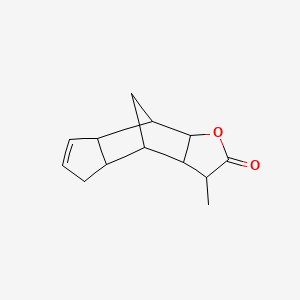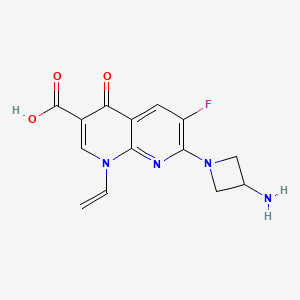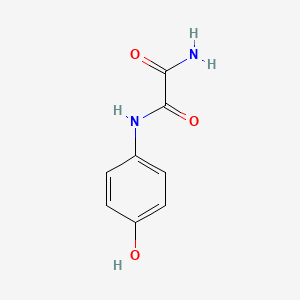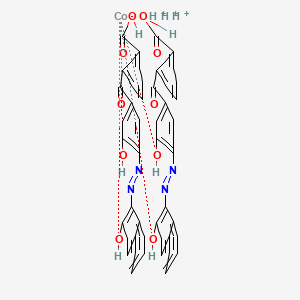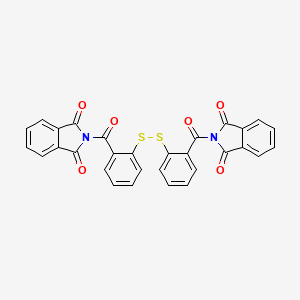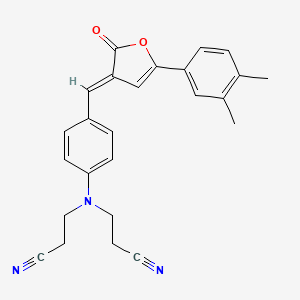
Propanenitrile, 3,3'-((4-((E)-(5-(3,4-dimethylphenyl)-2-oxo-3(2H)-furanylidene)methyl)phenyl)imino)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 339431, also known as 3-[N-(2-cyanoethyl)-4-[[5-(3,4-dimethylphenyl)-2-oxofuran-3-ylidene]methyl]anilino]propanenitrile, is a chemical compound with potential applications in various scientific fields. It is recognized for its unique structure and properties, which make it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 339431 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the furan ring: This involves the reaction of 3,4-dimethylphenyl with appropriate reagents to form the furan ring.
Attachment of the cyanoethyl group:
Final assembly: The final step involves the coupling of the intermediate compounds to form NSC 339431.
Industrial Production Methods
Industrial production of NSC 339431 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch processing: This involves carrying out the reactions in large reactors with controlled temperature and pressure.
Continuous flow processing: This method allows for continuous production of NSC 339431, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
NSC 339431 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: NSC 339431 can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various halogenating agents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
NSC 339431 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: Studied for its potential biological activities, including its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of NSC 339431 involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Binding to specific receptors: This can modulate cellular signaling pathways and affect cellular functions.
Inhibiting enzymes: NSC 339431 may inhibit certain enzymes, leading to changes in metabolic processes.
Inducing cellular responses: The compound can induce various cellular responses, including apoptosis and cell cycle arrest.
Comparison with Similar Compounds
NSC 339431 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
3-[N-(2-cyanoethyl)-4-[[5-(3,4-dimethylphenyl)-2-oxofuran-3-ylidene]methyl]anilino]propanenitrile: This compound shares a similar structure but may have different properties and applications.
Other furan derivatives: These compounds have similar furan rings but differ in their functional groups and overall structure.
Properties
CAS No. |
89080-21-7 |
|---|---|
Molecular Formula |
C25H23N3O2 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
3-[N-(2-cyanoethyl)-4-[(E)-[5-(3,4-dimethylphenyl)-2-oxofuran-3-ylidene]methyl]anilino]propanenitrile |
InChI |
InChI=1S/C25H23N3O2/c1-18-5-8-21(15-19(18)2)24-17-22(25(29)30-24)16-20-6-9-23(10-7-20)28(13-3-11-26)14-4-12-27/h5-10,15-17H,3-4,13-14H2,1-2H3/b22-16+ |
InChI Key |
DIVCMGYQCTVIIS-CJLVFECKSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=C/C(=C\C3=CC=C(C=C3)N(CCC#N)CCC#N)/C(=O)O2)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC3=CC=C(C=C3)N(CCC#N)CCC#N)C(=O)O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


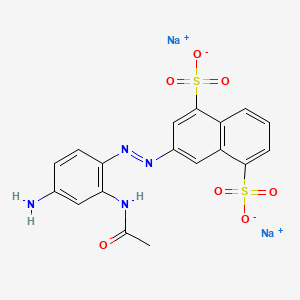
![2,2'-[(1-Methylpropyl)imino]bisethanol](/img/structure/B12700659.png)


